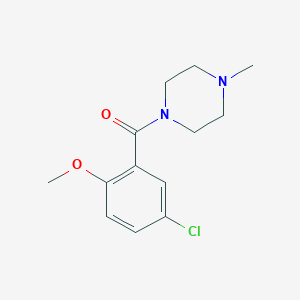![molecular formula C18H15NO4S2 B255664 Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B255664.png)
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thiophene-based compound that has been synthesized through various methods and has shown promising results in different studies.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate is not fully understood, but studies have shown that it inhibits the activity of enzymes involved in cancer cell proliferation and viral replication. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has also been shown to inhibit the activity of NS5B, an enzyme involved in viral replication, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate inhibits the growth of cancer cells and viral replication. In vivo studies have shown that Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has antitumor activity in animal models of cancer. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate also has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate in the treatment of cancer and viral infections. In materials science, further studies are needed to optimize the synthesis of organic semiconductors based on Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate. In addition, further studies are needed to investigate the potential applications of Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate in other fields, such as catalysis and sensors.
Conclusion:
In conclusion, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate is a promising chemical compound that has potential applications in various fields. Its ease of synthesis and potential anticancer and antiviral properties make it an attractive target for further study. However, further research is needed to fully understand its mechanism of action, optimize its synthesis, and determine its potential applications in other fields.
Métodos De Síntesis
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate can be synthesized through various methods, including Suzuki coupling, Heck reaction, and Sonogashira coupling. The most common method for synthesizing Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate is the Suzuki coupling method, which involves the reaction of 4-bromo-2-(thien-2-ylcarbonyl)aniline with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with methyl 3-bromothiophene-2-carboxylate to obtain Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has shown potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been studied for its anticancer and antiviral properties. Studies have shown that Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has also been shown to have antiviral activity against HIV-1 and hepatitis C virus.
In materials science, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been studied for its semiconducting properties. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors.
Propiedades
Nombre del producto |
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C18H15NO4S2 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
methyl 4-(4-methoxyphenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H15NO4S2/c1-22-12-7-5-11(6-8-12)13-10-25-17(15(13)18(21)23-2)19-16(20)14-4-3-9-24-14/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
RENNLLFDQDBKKH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



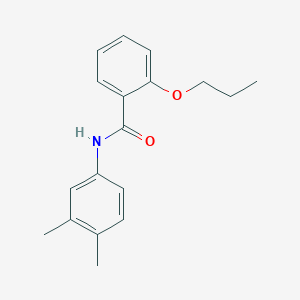
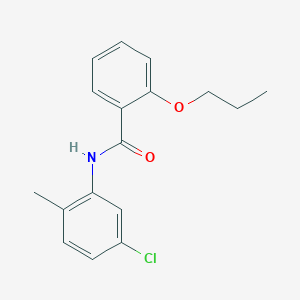
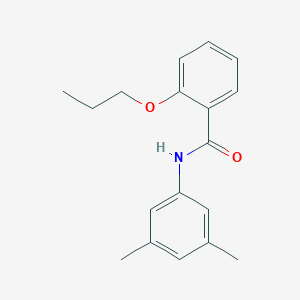
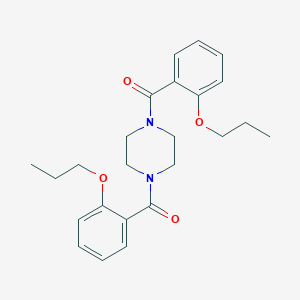
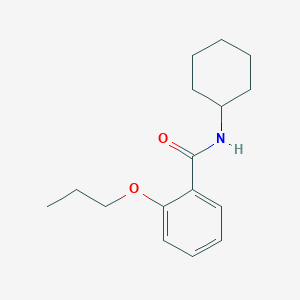
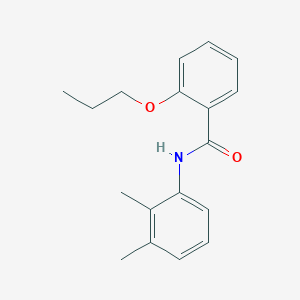
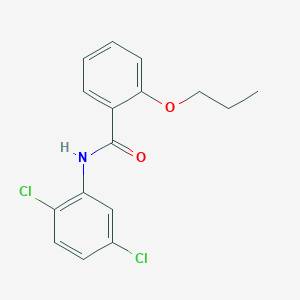
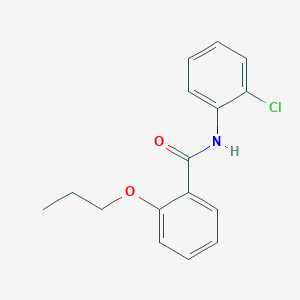
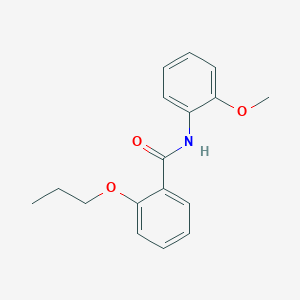
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
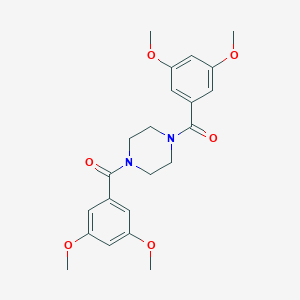
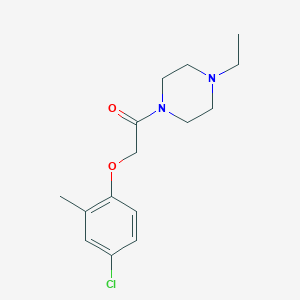
![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)
